molecular formula C42H50N4O6S B12419816 Angiogenesis inhibitor 2

Angiogenesis inhibitor 2

Cat. No.: B12419816
M. Wt: 738.9 g/mol
InChI Key: NPZJRLMTONONRX-LQJZCPKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 2 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored to ensure consistency and purity of the final product. The process often involves purification steps such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Angiogenesis Inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions include derivatives of this compound that possess enhanced anti-angiogenic properties. These derivatives are often tested for their efficacy in inhibiting tumor growth .

Scientific Research Applications

Angiogenesis Inhibitor 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of angiogenesis and develop new anti-cancer drugs. In biology, it helps to understand the role of blood vessel formation in various physiological and pathological processes. In medicine, it is used in the treatment of cancer and other diseases characterized by abnormal angiogenesis. In industry, it is utilized in the development of new therapeutic agents and drug delivery systems .

Mechanism of Action

The mechanism of action of Angiogenesis Inhibitor 2 involves the inhibition of key signaling pathways that promote angiogenesis. The compound targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By blocking these pathways, this compound effectively prevents the formation of new blood vessels, thereby restricting the growth and spread of tumors .

Comparison with Similar Compounds

  • Bevacizumab (Avastin®)
  • Cabozantinib (Cometriq®)
  • Everolimus (Afinitor®)
  • Lenalidomide (Revlimid®)
  • Lenvatinib mesylate (Lenvima®)
  • Pazopanib (Votrient®)
  • Ramucirumab (Cyramza®)
  • Regorafenib (Stivarga®)

Comparison: Angiogenesis Inhibitor 2 is unique in its ability to target multiple pathways involved in angiogenesis, making it more effective in inhibiting tumor growth compared to some of the other compounds listed. Additionally, it has shown fewer side effects in clinical trials, making it a promising candidate for further development .

Properties

Molecular Formula

C42H50N4O6S

Molecular Weight

738.9 g/mol

IUPAC Name

1-propan-2-yl-3-[(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-11-yl]thiourea

InChI

InChI=1S/C42H50N4O6S/c1-24(2)43-42(53)44-31-23-35(48-6)36-21-28(31)18-33-39-27(14-16-46(33)4)20-38(49-7)40(50-8)41(39)52-37-22-30-26(19-34(37)47-5)13-15-45(3)32(30)17-25-9-11-29(51-36)12-10-25/h9-12,19-24,32-33H,13-18H2,1-8H3,(H2,43,44,53)/t32-,33-/m0/s1

InChI Key

NPZJRLMTONONRX-LQJZCPKCSA-N

Isomeric SMILES

CC(C)NC(=S)NC1=CC(=C2C=C1C[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC

Canonical SMILES

CC(C)NC(=S)NC1=CC(=C2C=C1CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC

Origin of Product

United States

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